molecular formula C13H18ClNO B2440484 (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine CAS No. 1268723-29-0

(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

Cat. No. B2440484
CAS RN: 1268723-29-0
M. Wt: 239.74
InChI Key: KLPHSXVQSDRPPX-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The enantioselective synthesis of the (R,R)- and (S,S)-enantiomers of 1 from commercially available 3-chlorocinnamic acid is reported . The Sharpless asymmetric epoxidation was used to establish the stereocenters in the synthesis of both enantiomers of 1 . Ethanolamine (3.7 mL, 6.1 mmol) was added to a solution of (S,S)-6 (4.4 g, 15.3 mmol) in isopropanol (175 mL) and the mixture heated at reflux overnight .

Scientific Research Applications

Adsorbent Studies

A study conducted by Nourmoradi et al. (2016) explored the use of montmorillonite modified with cationic surfactants to remove chlorophenols, which are toxic and carcinogenic, from aqueous solutions. This research demonstrates the potential application of such compounds in environmental clean-up and water treatment processes (Nourmoradi et al., 2016).

Chemical Synthesis

Chopa et al. (2002) focused on synthesizing bis(trimethylstannyl)aryl compounds, which are valuable as intermediates in the preparation of bidentate Lewis acids. Their study highlights the potential of (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine in creating complex chemical structures for advanced applications in chemistry (Chopa et al., 2002).

Environmental Impact Studies

Research by Zuanazzi et al. (2020) conducted a scientometric review on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to chlorophenols. This study offers insights into the environmental and health implications of such compounds, informing future research directions (Zuanazzi et al., 2020).

Water Treatment Research

Dodd and Huang (2007) investigated the reaction kinetics and pathways of the antibacterial agent trimethoprim with free available chlorine in water. Their findings are relevant for understanding the behavior of chlorophenyl compounds in water treatment processes (Dodd & Huang, 2007).

Genotoxic Effects Studies

Küçük and Liman (2018) studied the cytogenetic and genotoxic effects of 2-chlorophenol on Allium cepa L. root meristem cells. This research provides insights into the biological effects of chlorophenols at the cellular level (Küçük & Liman, 2018).

Photocatalysis Research

Pignatello (1992) explored the degradation of chlorophenoxy herbicides using Fe3+ -catalyzed hydrogen peroxide in acidic solutions. This study contributes to the understanding of photocatalytic processes in environmental applications (Pignatello, 1992).

Safety and Hazards

The safety and hazards associated with “(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine” are not detailed in the available literature .

properties

IUPAC Name

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPHSXVQSDRPPX-JOYOIKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCC(N1)(C)C)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

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